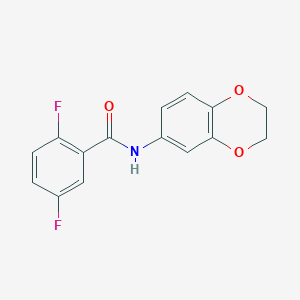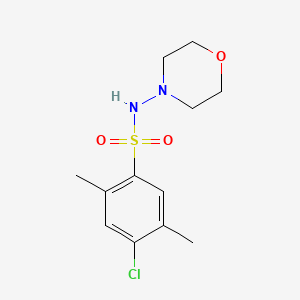
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzamide
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical processes. For instance, the synthesis of benzodioxane derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of benzodioxane derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures.Chemical Reactions Analysis
Benzodioxane derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzodioxane derivatives, affecting their solubility and stability.科学的研究の応用
Voltage-Dependent Anion Channel (VDAC) Inhibition
AKOS024388521: has been identified as a voltage-dependent anion channel (VDAC) inhibitor . This application is significant in the study of mitochondrial function and protection against apoptosis . VDAC inhibitors like AKOS024388521 can reduce channel conductance, which is crucial in preventing cytochrome C release from mitochondria and subsequent cell death. This has potential implications in the treatment of diseases where apoptosis is dysregulated, such as neurodegenerative diseases and cancer.
Antibacterial Agents
The structural analogs of AKOS024388521 have shown potent antibacterial activity. The compound’s ability to inhibit bacterial growth by blocking key enzymes makes it a candidate for developing new antibacterial drugs . This is particularly relevant in the era of increasing antibiotic resistance.
Enzyme Inhibition
Related compounds have been studied for their role as moderate enzyme inhibitors. These activities include the inhibition of lipoxygenase, which is involved in the inflammatory response, and could be a target for anti-inflammatory drugs .
Alzheimer’s Disease and Type-2 Diabetes Therapeutics
Derivatives of AKOS024388521 have been synthesized with the potential to treat Alzheimer’s disease and Type-2 Diabetes. These compounds have shown inhibitory effects against enzymes like acetylcholinesterase and α-glucosidase, which are therapeutic targets for these diseases .
Biofilm Inhibition
The compound’s derivatives have been explored for their ability to inhibit bacterial biofilms. Biofilms are a major challenge in medical settings as they can protect bacteria from antibiotics and the host immune system .
Hemolytic Activity
Research into the hemolytic activity of AKOS024388521 derivatives could lead to the development of compounds that can selectively lyse red blood cells, which may be useful in treating certain blood disorders .
Quantum Science and Technology
While not directly linked to AKOS024388521 , the field of quantum science and technology is rapidly growing, and compounds with unique electronic properties, such as those affecting VDAC, could play a role in the development of quantum devices .
Material Science: Glassy Gels
Innovative materials like glassy gels, which contain a significant liquid component yet exhibit solid-like properties, are an exciting area of research. Compounds like AKOS024388521 could potentially influence the synthesis and properties of these materials .
作用機序
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzamide” exerts its effects by activating the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-9-1-3-12(17)11(7-9)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSEGPTIWGPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4792097.png)
![5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4792103.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4792109.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B4792110.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4792133.png)

![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4792153.png)
![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4792159.png)
![5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4792167.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)

![N-(4-{[2-(2-fluorophenyl)-4-quinazolinyl]oxy}phenyl)acetamide](/img/structure/B4792192.png)
![6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4792194.png)